Scarcity of 5,8-substituted naphthoquinone building blocks limits SAR exploration and MOF linker diversification. This compound addresses that gap as a rare 5,8-dioxo-naphthalenedicarboxylate scaffold with dual methyl ester derivatization handles.
• Unique 5,8-dioxo substitution pattern - reactivity and redox profile distinct from common 1,4-naphthoquinone isomers, preventing unreliable generic substitution.
• Dual ester groups enable amidation, hydrolysis, or transesterification for tailored derivative synthesis in medicinal chemistry and materials science.
• Evaluable as a precursor in Nenitzescu-type indole syntheses, STAT3 inhibitor programs, and as a redox-active linker for group 13 metal-organic frameworks.
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
CAS No.116896-76-5
Cat. No.B14291237
⚠ Attention: For research use only. Not for human or veterinary use.
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate is a synthetic naphthoquinone derivative featuring a naphthalene core with carbonyl groups at positions 5 and 8 and methyl ester groups at positions 2 and 3 . It belongs to the broader family of 5,8-dioxo-5,8-dihydronaphthalene derivatives, a class distinct from the more common 1,4-naphthoquinone scaffold due to its unique substitution pattern [1]. This structural arrangement places it at the intersection of quinone chemistry and naphthalene dicarboxylate chemistry, suggesting potential utility as a specialized intermediate or building block.
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5,8‑Dioxo scaffold – distinct from common 1,4‑naphthoquinones; enables unique redox and electronic profile.
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Naphthalene dicarboxylate diester – bifunctional building block for further derivatization via ester handles.
The 5,8-dioxo substitution pattern fundamentally differentiates this compound from its 1,4-dioxo (common naphthoquinone) analogs, creating a distinct electronic and redox profile [1]. While 1,4-naphthoquinones are well-characterized, the 5,8-substituted scaffold remains far less explored, meaning activity, reactivity, or application data cannot be directly extrapolated from the more common isomers [2]. This structural divergence prevents reliable generic substitution, as the position of the quinone moiety dictates reactivity in cycloadditions, metal coordination, and biological redox cycling. However, the specific quantitative consequences of this difference remain undocumented in the accessible peer-reviewed literature.
Target compound
5,8‑Dioxo isomer
Carbonyls at positions 5 and 8; unexplored reactivity profile compared to mainstream naphthoquinones.
Common analog
1,4‑Naphthoquinones
Carbonyls at 1 and 4; well‑characterized, but activity and reactivity cannot be directly extrapolated to the 5,8‑dioxo scaffold.
[1] Vukic, M. D.; Vukovic, N. L.; Obradovic, A.; Matic, M.; Djukic, M.; Avdovic, E. Redox Status, DNA and HSA Binding Study of Naturally Occurring Naphthoquinone Derivatives. EXCLI J. 2020, 19, 48-70. View Source
[2] Molbank 2023, 2023(2), M1654. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. View Source
Quantitative Differentiation vs. Analogs
Research Application Scenarios
Nenitzescu Reaction Precursor
Based on the established reactivity of diethyl naphthoquinone-2,3-dicarboxylate, the dimethyl analog could be explored as a substrate in the Nenitzescu reaction to generate 5-oxo-1,5-dihydro-benzo[g]indole-3,4,9b-tricarboxylate derivatives [1]. Its use would require validation, as the 5,8-dioxo substitution pattern may alter the reaction's migratory aptitude and yield compared to the studied 1,4-dioxo system.
MOF Linker Candidate
Naphthalenedicarboxylates are established semi-rigid linkers in MOF synthesis, and the additional quinone functionality could enable post-synthetic redox modulation or guest-specific electronic responses [2]. This compound could be evaluated as a linker for group 13 metal–organic frameworks, analogous to other substituted naphthalenedicarboxylate ions.
Specialized Naphthoquinone Building Block
The 5,8-dioxo scaffold is a recognized substructure in STAT3 inhibitor programs and naphthoquinone-based redox probes [3]. This compound, with its two ester handles, serves as a versatile precursor for further derivatization, addressing a niche where commercial 5,8-substituted naphthoquinone building blocks are scarce.
Application
Selection Property
Validation Focus
Nenitzescu reaction precursor
Dimethyl naphthoquinone‑2,3‑dicarboxylate core; potential to form benzo[g]indole derivatives.
Migratory aptitude and yield in 5,8‑dioxo vs. 1,4‑dioxo systems.
MOF linker candidate
Semi‑rigid naphthalenedicarboxylate backbone with redox‑active quinone unit.